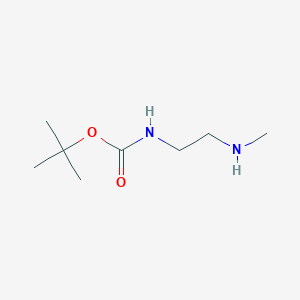

tert-Butyl 2-(methylamino)ethylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(methylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWGBMHXVRSFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392464 | |

| Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122734-32-1 | |

| Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-N'-methylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-Butyl 2-(methylamino)ethylcarbamate: A Technical Guide for Drug Development Professionals

<-3>

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on tert-butyl 2-(methylamino)ethylcarbamate. This document provides a detailed overview of its chemical structure, IUPAC name, synthesis protocols, and critical applications in the pharmaceutical industry.

Core Chemical Identity

IUPAC Name: tert-butyl N-[2-(methylamino)ethyl]carbamate[1]

Synonyms: N-(tert-Butoxycarbonyl)-N'-methylethylenediamine[1][2][3]

Molecular Formula: C₈H₁₈N₂O₂[4][5][6]

Molecular Weight: 174.24 g/mol [4][5][6]

The structure of this compound is characterized by a tert-butoxycarbonyl (Boc) group attached to the primary amine of N-methylethylenediamine. This Boc protecting group is pivotal, as it allows for selective reactions on the secondary amine, making it an invaluable intermediate in multi-step organic synthesis.[2][7]

Caption: Chemical structure of this compound.

Synthesis Protocols and Methodologies

Several synthetic routes for this compound have been established. A common and efficient method involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc anhydride). This approach offers high yields and is suitable for large-scale production.

Detailed Step-by-Step Methodology:

-

Reaction Setup: Dissolve N-methylethylenediamine in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel.

-

Boc Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature. The reaction is typically stirred for several hours.

-

Work-up: After the reaction is complete, the mixture is washed with an aqueous solution, such as sodium bicarbonate, to remove any unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by distillation under reduced pressure to yield the final product as a colorless oil.[8]

An alternative synthesis method involves the reduction of N-tert-butyloxycarbonyl-1,2-ethylenediamine and polyformaldehyde, followed by a reduction reaction with sodium borohydride.[8][9] This method is advantageous as it avoids the use of costly precious metal catalysts.[8]

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The unique structural features of this compound make it a versatile building block in the synthesis of pharmaceuticals.

Key Applications:

-

Peptide Synthesis: It is utilized in the synthesis of peptides and peptidomimetics, which are important in various therapeutic areas.[10]

-

Drug Discovery: This compound serves as a key intermediate in the creation of active pharmaceutical ingredients (APIs).[10]

-

Antibody-Drug Conjugates (ADCs): It is used in the investigation of hydrophilic auristatin derivatives for their application in ADCs, a targeted cancer therapy approach.[2][3][4][7]

The Boc protecting group is crucial in these applications as it can be easily removed under acidic conditions, allowing for further chemical modifications at the primary amine position.[11] This selective deprotection is a key strategy in the synthesis of complex drug molecules.

Caption: Logical flow of using this compound in drug synthesis.

Physicochemical and Safety Data

| Property | Value |

| Appearance | White to very pale yellow powder or lump[2][7] |

| Boiling Point | 84-86 °C at 46.5 Pa[12] |

| SMILES | CNCCNC(=O)OC(C)(C)C[6] |

| InChI Key | GKWGBMHXVRSFRT-UHFFFAOYSA-N[1][6] |

Safety Information:

-

Hazard Classifications: Acute Toxicity (Oral), Category 3[6]

-

Signal Word: Danger[6]

-

Hazard Statements: H301 (Toxic if swallowed)[6]

-

Precautionary Statements: P264, P270, P301 + P310, P405, P501[6]

It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

References

- Patsnap. Synthesis method of tert-butyl 2-(methylamino)

- PubChem. tert-Butyl methyl(2-(methylamino)ethyl)

- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 2-(methylamino)

- PubChem. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)

- PubChem. N-(tert-Butoxycarbonyl)-N'-methylethylenediamine. [Link]

- Chemical Synthesis Applications of Tert-Butyl 2-(methylamino)

- PrepChem.com. Synthesis of t-butyl (2-aminoethyl)

- The Versatility of tert-Butyl 2-(methylamino)

- Pharmaffiliates. Tert-Butyl 2-(methylamino)

- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

- Organic Chemistry Portal. tert-Butyl Ethers. [Link]

- Master Organic Chemistry.

Sources

- 1. N-(tert-Butoxycarbonyl)-N'-methylethylenediamine | C8H18N2O2 | CID 3435744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 122734-32-1 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104086460B - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. prepchem.com [prepchem.com]

"tert-Butyl 2-(methylamino)ethylcarbamate" synthesis pathway overview

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(methylamino)ethylcarbamate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Differentially Protected Diamine

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount. This compound (CAS No. 122734-32-1) emerges as a cornerstone intermediate, valued for its precisely orchestrated differential protection.[1][2] With a primary amine shielded by a tert-butoxycarbonyl (Boc) group and a secondary methylamine poised for nucleophilic attack, this molecule offers chemists a reliable tool for sequential, site-selective functionalization. This attribute is critical in multi-step syntheses, preventing the formation of undesired by-products and enhancing overall yield and purity.[3][4]

This guide provides an in-depth exploration of the prevalent and field-proven synthetic pathways to this compound. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer insights into the practical considerations that govern the choice of a particular synthetic strategy. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to access this versatile building block.

Part 1: The Reductive Amination Pathway from N-Boc-Ethylenediamine

One of the most efficient and scalable methods for the synthesis of this compound involves a two-step sequence commencing with the readily available N-Boc-1,2-ethylenediamine. This pathway is characterized by its use of cost-effective reagents and straightforward reaction conditions, making it highly amenable to industrial-scale production.[3][4] The overall transformation hinges on the initial formation of an intermediate via reaction with a formaldehyde source, followed by a robust reduction.

Causality of Experimental Choices

The selection of paraformaldehyde over aqueous formaldehyde is a deliberate choice to minimize water content in the initial reaction, which can be advantageous for driving the reaction to completion. Toluene is often employed as the solvent to facilitate the removal of water azeotropically. The subsequent reduction with sodium borohydride is a classic and powerful method for converting the intermediate to the final product. Tetrahydrofuran (THF) is an excellent solvent choice for this step due to its aprotic nature and its ability to dissolve both the substrate and the reducing agent.[3][4]

Reaction Pathway Overview

Caption: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a patented industrial method.[3][4]

Step 1: Synthesis of the Intermediate

-

To a 1000 mL three-necked flask equipped with a water separator, add N-Boc-ethylenediamine (160g, 1 mol) and paraformaldehyde (31.5g, 0.35 mol).

-

Add toluene (500 mL) as the solvent and a catalytic amount of acetic acid (0.3g).

-

Heat the mixture to reflux for 5 hours, or until no more water is collected in the separator.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. The resulting residue is the crude intermediate, which can be used in the next step without further purification.

Step 2: Reduction to this compound

-

In a separate 1000 mL three-necked flask, dissolve the crude intermediate from Step 1 in tetrahydrofuran (600 mL).

-

At room temperature (20-30°C), add sodium borohydride (74g, 2 mol) in portions.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully quench the unreacted sodium borohydride by the slow addition of acetic acid.

-

Concentrate the mixture to remove the tetrahydrofuran.

-

Add water (500 mL) and extract the product with ethyl acetate (2 x 500 mL).

-

Combine the organic layers, wash with saturated brine (500 mL), dry over anhydrous sodium sulfate, and concentrate to obtain the crude product as an oil.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

| Parameter | Value | Reference |

| Starting Material | N-Boc-1,2-ethylenediamine | [3][4] |

| Overall Yield | 85% | [3][4] |

| Purity | High (after distillation) | [3][4] |

| Scale | Industrial | [3][4] |

Part 2: The Debenzylation Pathway

An alternative and highly effective route to this compound is through the catalytic hydrogenation of a benzylated precursor. This method is particularly useful when the starting materials are readily accessible and offers a clean conversion with a high yield. The key transformation is the removal of a benzyl group from a tertiary amine, which is a well-established and reliable reaction in organic synthesis.

Causality of Experimental Choices

The choice of Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) is standard for debenzylation reactions due to their high efficacy and selectivity.[5] The reaction is carried out under a hydrogen atmosphere, which is the reducing agent. Methanol is a common solvent for hydrogenations as it is relatively inert and effectively dissolves the substrate. The addition of a small amount of water can sometimes enhance the catalytic activity.[5]

Reaction Pathway Overview

Caption: General workflows for the synthesis of key starting materials.

Conclusion and Outlook

The synthesis of this compound can be achieved through several reliable and high-yielding pathways. The choice between the reductive amination of N-Boc-ethylenediamine and the debenzylation of a protected precursor will largely depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Both methods presented in this guide are robust and have been proven effective. As the demand for complex, selectively functionalized molecules continues to grow in the pharmaceutical and chemical industries, a thorough understanding of these synthetic strategies is essential for the modern research scientist.

References

- CN104086460B - Synthesis method of this compound - Google Patents. (n.d.).

- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.).

- Synthesis method of this compound - Eureka | Patsnap. (n.d.).

- Synthesis of t-butyl (2-aminoethyl)carbamate - PrepChem.com. (n.d.).

- tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | CID 45092277 - PubChem. (n.d.).

- tert-Butyl methyl(2-(methylamino)ethyl)carbamate - PubChem. (n.d.).

- Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ChemInform Abstract: Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2- aminoethyl)carbamates (IV) and tert-Butyl N-(2-(Alkylamino)ethyl) carbamates (VII). - ResearchGate. (n.d.).

- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (n.d.).

- CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents. (n.d.).

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. (n.d.).

- Synthetic Communications. (n.d.).

- N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem. (n.d.).

- Synthesis of N-BOC amines by various routes - ResearchGate. (n.d.).

- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).

- An efficient synthesis of ortho-N-Boc-aryl methyl ketones - ResearchGate. (n.d.).

Sources

"tert-Butyl 2-(methylamino)ethylcarbamate" applications in medicinal chemistry

An In-Depth Technical Guide to the Applications of tert-Butyl 2-(methylamino)ethylcarbamate in Medicinal Chemistry

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate field of medicinal chemistry, the success of a synthetic campaign often hinges on the strategic use of versatile and reliable building blocks. This compound, also known by synonyms such as N-Boc-N'-methylethylenediamine, is a cornerstone intermediate that exemplifies this principle.[1][2] Its structure, featuring a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a reactive primary or secondary amine, provides chemists with a powerful tool for controlled, stepwise molecular construction.[1][3] This differential protection allows for selective functionalization, making it an invaluable asset in the synthesis of complex pharmaceutical agents, from enzyme inhibitors to advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[4][5][6] This guide offers a deep dive into the properties, strategic applications, and proven experimental protocols for this essential compound, providing researchers and drug development professionals with a comprehensive resource for its effective utilization.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective application in synthesis. The molecule is typically a colorless to pale yellow liquid or low-melting solid, a characteristic that facilitates its handling and measurement in a laboratory setting.[1][4]

| Property | Value | Source |

| CAS Number | 122734-32-1 | [4] |

| Molecular Formula | C₈H₁₈N₂O₂ | [4] |

| Molecular Weight | 174.24 g/mol | [4] |

| Appearance | Colorless and clear liquid or solid | [4] |

| Density | ~0.975 g/mL at 20 °C | [7][8] |

| Boiling Point | ~79-80 °C at 0.4 mmHg | [7][9] |

| Synonyms | N-(tert-Butoxycarbonyl)-N'-methylethylenediamine, N-Boc-N'-methylethylenediamine | [4][10] |

The Power of Orthogonal Protection: A Gateway to Selective Synthesis

The primary utility of this compound stems from the presence of the Boc protecting group on one of the two amine functionalities. The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet it is readily cleaved under acidic conditions.[11][12] This dichotomy is the key to its role as a versatile synthetic intermediate. It allows chemists to perform reactions selectively at the unprotected amine site without affecting the Boc-protected amine. Once the desired modification is complete, the Boc group can be efficiently removed to reveal a new reactive site for further elaboration.

The acid-catalyzed deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[13] This is followed by the fragmentation of the protonated carbamate, which generates a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine.[13][14] The formation of gaseous byproducts (isobutene and CO₂) provides a strong thermodynamic driving force for the reaction, ensuring high conversion rates.[13]

Key Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable component in the synthesis of a wide range of therapeutic agents.

Intermediate in the Synthesis of Bioactive Molecules

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[4] Its structure is frequently incorporated into drug candidates targeting a diverse array of biological targets. For example, it serves as a key building block in the synthesis of intermediates for Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[15][16] The diamine backbone provided by this reagent is often essential for establishing key interactions with the biological target or for positioning other critical pharmacophoric elements.

Building Block for Peptides and Peptidomimetics

In peptide science, this compound is used to introduce non-natural linkers or spacers into peptide sequences.[4][17] This modification can be used to:

-

Enhance Stability: Introducing this moiety can disrupt recognition sites for proteolytic enzymes, increasing the peptide's half-life in vivo.

-

Improve Solubility: The carbamate and alkyl features can modify the overall polarity and solubility profile of the resulting peptide.[18]

-

Constrain Conformation: By replacing or inserting this unit, chemists can induce specific secondary structures or turns, which can be critical for receptor affinity and selectivity.[19][20]

The process typically involves coupling the free amine of the reagent to a resin-bound amino acid or peptide, followed by deprotection of the Boc group to allow for further chain elongation.[21]

Essential Component in Advanced Drug Modalities

The rise of complex therapeutic platforms has created new demand for sophisticated chemical linkers, a role for which this compound and its derivatives are exceptionally well-suited.

-

Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, ADCs utilize antibodies to deliver potent cytotoxic agents directly to tumor cells. This molecule is a key component in the synthesis of hydrophilic linkers for ADCs, connecting the antibody to potent payloads like auristatin derivatives.[1][2][6] The linker's chemical nature is critical for the stability and efficacy of the entire conjugate.

-

PROTACs (PROteolysis TArgeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[5] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. Derivatives of this compound are widely used as PROTAC linkers due to their optimal length, flexibility, and chemical handles for synthesis.[5][22][23]

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for common transformations involving this compound.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a common method for synthesizing the title compound from its precursors.[24][25]

Materials:

-

N-tert-butyloxycarbonyl-1,2-ethylenediamine

-

Polyformaldehyde

-

Sodium borohydride

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Step A: Formation of the Imine/Enamine Intermediate: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-tert-butyloxycarbonyl-1,2-ethylenediamine (1 equivalent) and polyformaldehyde (1.2 equivalents) in an appropriate organic solvent like toluene.

-

Add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux for 4-6 hours, using a Dean-Stark trap to remove water if necessary.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude intermediate.

-

Step B: Reduction: Dissolve the crude intermediate from Step A in anhydrous THF (or another suitable aprotic solvent) in a new flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.[24]

-

Work-up: Carefully quench the reaction by slowly adding acetic acid until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography to obtain pure this compound as a colorless oil.[24]

Protocol 2: Standard Boc-Deprotection

This protocol details the removal of the Boc group to unmask the secondary amine, a critical step in multi-step syntheses.[12][13]

Materials:

-

Boc-protected substrate (e.g., a derivative of this compound)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Method A (TFA): Slowly add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.

-

Method B (HCl): Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).[13]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

-

Dissolve the residue in DCM and carefully neutralize by washing with a saturated sodium bicarbonate solution. Caution: CO₂ evolution.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product may be isolated as a free base or its corresponding salt.[13]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chembk.com [chembk.com]

- 8. N-Boc-N-methylethylenediamine = 97.0 GC 121492-06-6 [sigmaaldrich.com]

- 9. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. atlantis-press.com [atlantis-press.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. upcommons.upc.edu [upcommons.upc.edu]

- 20. wjarr.com [wjarr.com]

- 21. peptide.com [peptide.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 25. CN104086460B - Synthesis method of this compound - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to On-Resin Peptide Modification Using tert-Butyl 2-(methylamino)ethylcarbamate

Introduction: The Strategic Imperative for N-Alkylated Peptides in Modern Drug Discovery

In the landscape of contemporary drug development, native peptides, despite their high potency and selectivity, are often hampered by poor metabolic stability and low bioavailability.[1] A prominent strategy to overcome these limitations is the introduction of modifications to the peptide backbone, with N-methylation being a particularly effective approach.[1][2] The substitution of an amide proton with a methyl group can profoundly influence the physicochemical and biological properties of a peptide, leading to enhanced proteolytic stability, improved membrane permeability, and controlled conformational flexibility.[1][2] This guide provides an in-depth technical overview of the application of a key building block, tert-Butyl 2-(methylamino)ethylcarbamate, in solid-phase peptide synthesis (SPPS) to achieve site-specific N-alkylation, thereby paving the way for the next generation of peptide therapeutics.

This document will delve into the core principles of utilizing this compound for on-resin peptide modification, provide detailed experimental protocols, and discuss the associated challenges and analytical characterization techniques. The insights provided are geared towards researchers, scientists, and drug development professionals seeking to harness the power of peptide N-alkylation.

Core Principles: Leveraging this compound for N-Methylaminoethyl Modification

This compound, also known as N-Boc-N'-methyl-ethylenediamine, is a strategically designed bifunctional molecule that serves as a versatile tool for introducing a methylaminoethyl moiety onto a peptide chain.[3] Its utility in SPPS stems from the orthogonal protection of its two amine groups: a primary amine that is available for coupling and a secondary methylamine protected by a tert-butyloxycarbonyl (Boc) group. This differential protection allows for its controlled incorporation into a peptide sequence.

The primary application of this building block in SPPS is for N-terminal modification of a resin-bound peptide. This is typically achieved through an acylation reaction where the free primary amine of the carbamate attacks the activated C-terminal carboxyl group of the peptide chain. This results in the formation of a stable amide bond, effectively capping the peptide with the N-Boc-N'-methyl-ethylenediamine moiety.

Experimental Protocols: A Step-by-Step Guide to On-Resin Modification

The following protocols provide a comprehensive guide to the on-resin N-terminal modification of a peptide using this compound. These protocols are designed to be self-validating, with checkpoints and analytical methods integrated to ensure successful modification.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Peptide-bound resin (e.g., Rink Amide) | Synthesis Grade | Sigma-Aldrich |

| This compound | ≥97.0% (GC) | Sigma-Aldrich |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | ChemPep |

| HOBt (Hydroxybenzotriazole) | Synthesis Grade | ChemPep |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Synthesis Grade | Sigma-Aldrich |

| Dichloromethane (DCM) | Synthesis Grade | Sigma-Aldrich |

| Piperidine | Synthesis Grade | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

Protocol 1: On-Resin N-Terminal Acylation with this compound

This protocol details the direct coupling of this compound to the N-terminus of a resin-bound peptide.

1. Resin Preparation and Fmoc-Deprotection:

- Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel for 30-60 minutes.

- Drain the DMF.

- Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

- Drain the solution.

- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc group removal.

- Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

2. Coupling of this compound:

- In a separate vial, pre-activate the C-terminus of the resin-bound peptide by adding a solution of HATU (2 equivalents) and HOBt (2 equivalents) in DMF.

- To this mixture, add DIPEA (4 equivalents) and agitate for 2-3 minutes.

- In another vial, dissolve this compound (5 equivalents) in DMF.

- Add the solution of this compound to the activated peptide-resin.

- Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.

3. Washing:

Drain the coupling solution.

Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and by-products.

Dry the resin under vacuum.

Diagram 1: Workflow for On-Resin N-Terminal Acylation. Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the modified peptide from the resin and the simultaneous removal of the Boc protecting group and any other acid-labile side-chain protecting groups.

1. Resin Preparation:

- Place the dried, modified peptide-resin in a suitable reaction vessel.

- Add DCM to swell the resin for 10-15 minutes.

- Drain the DCM.

2. Cleavage Cocktail Preparation and Reaction:

- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

- Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

Filter the cleavage mixture to separate the resin.

Collect the filtrate containing the cleaved peptide.

Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

Centrifuge the mixture to pellet the precipitated peptide.

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

Dry the crude peptide under vacuum.

Diagram 2: Workflow for Cleavage and Deprotection. Challenges and Troubleshooting in the Synthesis of N-Alkylated Peptides

The synthesis of N-alkylated peptides, including those modified with this compound, can present unique challenges. A primary concern is the steric hindrance imparted by the N-alkyl group, which can impede the efficiency of subsequent coupling reactions if the modification is internal to the peptide sequence.[2][4] For N-terminal modifications as described in this guide, this is less of a concern for the modification step itself, but the altered properties of the modified peptide should be considered for purification.

Potential Challenges and Mitigation Strategies:

| Challenge | Potential Cause | Mitigation Strategy |

| Incomplete Coupling | Steric hindrance at the N-terminus; inefficient activation. | Use a more potent coupling reagent like HATU or COMU. Increase the excess of the carbamate and coupling reagents. Extend the coupling time and monitor with the Kaiser test. |

| Side Reactions during Cleavage | Reactive carbocations generated from the Boc group and other protecting groups can modify sensitive residues (e.g., Trp, Met). | Use a scavenger cocktail during cleavage (e.g., TFA/TIS/H₂O/EDT) to trap reactive species. |

| Difficult Purification | The increased lipophilicity of the N-alkylated peptide can lead to poor solubility and aggregation. | Optimize the purification gradient in reversed-phase HPLC. Use additives like formic acid or acetonitrile in the mobile phase to improve solubility. |

Analytical Characterization of the Modified Peptide

Thorough analytical characterization is crucial to confirm the identity, purity, and successful modification of the synthesized peptide. A multi-pronged approach employing several analytical techniques is recommended.

Key Analytical Techniques:

| Technique | Purpose | Expected Outcome for Successful Modification |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification. | A major peak corresponding to the modified peptide with high purity (>95%). |

| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification. | The observed molecular weight should match the calculated mass of the N-methylaminoethyl-modified peptide. |

| Tandem Mass Spectrometry (MS/MS) | Sequence confirmation and localization of the modification. | Fragmentation analysis will confirm the peptide sequence and pinpoint the N-terminal modification. |

Conclusion: A Versatile Tool for Advanced Peptide Therapeutics

This compound provides a robust and efficient means of introducing a methylaminoethyl moiety onto the N-terminus of a peptide during solid-phase synthesis. This modification is a valuable strategy for enhancing the drug-like properties of peptide-based therapeutics. By understanding the core principles, adhering to validated protocols, and employing rigorous analytical characterization, researchers can effectively leverage this building block to advance their drug discovery and development programs. The methodologies outlined in this guide offer a solid foundation for the successful synthesis and application of these promising modified peptides.

References

- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.

- Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized solid-phase synthesis of N-methylated peptides. Journal of Peptide Science, 12(3), 213-219.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Vinogradov, A. A., & Yin, H. (2018). N-Methylation of Peptides: A New Tool for Targeting Protein–Protein Interactions. Drug Discovery Today: Technologies, 26, 19-25.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in Enzymology, 289, 67-83.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.

- Sarma, B. K., & Vahle, K. (2006). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Journal of Peptide Science, 12(2), 147-151.

- Angell, Y. M., & Giralt, E. (1997). On-the-resin N-terminal modification of long synthetic peptides. Peptide Science, 40(4), 257-268.

- Bacsa, B., Horváti, K., Bõsze, Sz., & Andrea, K. (2010). Solid-phase synthesis of peptide conjugates. Current Organic Chemistry, 14(3), 263-279.

- Jensen, K. J. (2008). Challenges and strategies in the solid-phase synthesis of long peptides. Chemical Biology & Drug Design, 71(5), 415-424.

- PubChem. (n.d.). tert-Butyl N-(2-aminoethyl)-N-methylcarbamate.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound.

- Google Patents. (n.d.). Synthesis method of this compound.

- Peters, J., & Waldmann, H. (2001). Solid-phase synthesis of N-alkylated peptides. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-18.

- O'Donnell, M. J. (Ed.). (2001). α-Amino acid synthesis. American Chemical Society.

- Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

Sources

"tert-Butyl 2-(methylamino)ethylcarbamate" physical and chemical characteristics

An In-Depth Technical Guide to tert-Butyl 2-(methylamino)ethylcarbamate

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No: 122734-32-1) is a bifunctional organic compound that has emerged as a critical intermediate in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure uniquely combines a secondary amine with a primary amine protected by the widely utilized tert-butoxycarbonyl (Boc) group. This arrangement allows for selective chemical transformations, making it an invaluable tool for the controlled, stepwise assembly of complex molecules.[3] The presence of the acid-labile Boc group provides a strategic advantage, enabling its removal under specific conditions without affecting other functional groups, thereby facilitating intricate synthetic pathways.[4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, reactivity, and core applications, with a particular focus on its role in the development of advanced therapeutics like antibody-drug conjugates (ADCs).[3][5]

Compound Identification and Nomenclature

Correctly identifying a chemical entity is paramount for reproducibility and safety in research. The following identifiers and names are associated with this compound.

-

IUPAC Name : tert-butyl N-[2-(methylamino)ethyl]carbamate[6]

-

Common Synonyms : N-(tert-Butoxycarbonyl)-N'-methylethylenediamine, 1-BOC-Amino-2-methylamino-ethane, (2-Methylaminoethyl)carbamic acid tert-butyl ester[1][5][8]

Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 174.24 g/mol | [6][7] |

| Appearance | White to off-white solid or colorless oil | [1][2][7] |

| Boiling Point | ~260.1 °C at 760 mmHg | [1][8] |

| Density | ~0.958 g/cm³ | [1][8] |

| Flash Point | ~111.1 °C | [1][8] |

| Vapor Pressure | 0.0125 mmHg at 25°C | [1][8] |

| Refractive Index | ~1.441 | [1][8] |

| Solubility | Soluble in organic solvents like dichloromethane and methanol. | [7][9] |

Synthesis and Purification Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. Below are two representative, field-proven protocols.

Synthesis via Hydrogenolysis of a Benzyl-Protected Precursor

This method involves the deprotection of a readily available, doubly protected diamine using catalytic hydrogenation. The causality behind this choice lies in the high selectivity and clean nature of palladium-catalyzed hydrogenolysis, which efficiently cleaves the N-benzyl group while leaving the Boc group intact.

Experimental Protocol:

-

Reaction Setup : To a suitable reaction flask, add tert-butyl (2-(benzyl(methyl)amino)ethyl)carbamate (12.5 mmol), 20% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst (3.1 g), methanol (200 mL), and water (2 mL).[7]

-

Hydrogenation : Seal the flask and place the reaction system under a hydrogen atmosphere (typically 40 psi).[7]

-

Reaction Monitoring : Stir the mixture vigorously for approximately 2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Workup : Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to remove the methanol.[7]

-

Extraction : Add water (50 mL) to the resulting concentrate. Adjust the pH to approximately 12 using an aqueous base (e.g., 1M NaOH) to ensure the product is in its free base form. Extract the aqueous phase with dichloromethane (3 x 50 mL).[7]

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield this compound as a colorless oil. The reported yield for this procedure is high, typically around 94%.[7]

Caption: Workflow for synthesis via hydrogenolysis.

Synthesis via Reductive Amination

An alternative industrial method involves a two-step process starting from N-Boc-1,2-ethylenediamine. This approach is advantageous as it avoids costly precious metal catalysts.[10][11]

Experimental Protocol:

-

Step (a) - Imine Formation : Carry out a reduction reaction on N-tert-butyloxycarbonyl-1,2-ethylenediamine and paraformaldehyde in an organic solvent in the presence of an acid catalyst at reflux temperature. This forms an intermediate imine/isocyanide species.[10][11]

-

Step (b) - Reduction : In a separate flask, dissolve the intermediate from step (a) in an aprotic solvent such as tetrahydrofuran (THF). Add a reducing agent like sodium borohydride (NaBH₄) in batches at room temperature (20-30 °C).[10]

-

Reaction and Quench : Stir the reaction for several hours. Once complete, quench the unreacted sodium borohydride by carefully adding acetic acid.[10]

-

Workup and Purification : Concentrate the mixture to remove the solvent. Add water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic phases with brine, dry, and concentrate. The crude product can be purified by vacuum distillation to yield the final product.[10]

Core Applications in Drug Development

The utility of this compound stems from its identity as a heterobifunctional linker precursor. The distinct reactivity of the nucleophilic secondary amine versus the protected primary amine allows for its directional incorporation into larger molecular frameworks.

Role in Antibody-Drug Conjugates (ADCs)

A prominent application is in the synthesis of linkers for Antibody-Drug Conjugates (ADCs).[2][5] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent (payload) specifically to cancer cells. The linker connects the antibody to the payload, and its chemical nature is critical to the ADC's stability and efficacy. This compound is used in the investigation of hydrophilic auristatin derivatives, a class of potent payloads, for use in ADCs.[5][7] The dual amine functionality allows for covalent attachment to both the payload and the antibody-binding portion of the linker.

Caption: Role as a linker component in ADCs.

Chemical Reactivity and Stability

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is the cornerstone of this molecule's utility. It is classified as an acid-labile protecting group, stable to a wide range of reaction conditions including catalytic hydrogenation, basic hydrolysis, and many nucleophiles, which makes it orthogonal to other protecting groups like Cbz or Fmoc.[4]

Conditions for Deprotection

The primary amine can be unmasked by treating the molecule with a strong acid. This is typically achieved using trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent, or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The mechanism involves protonation of the carbonyl oxygen followed by the collapse of the intermediate, releasing the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged by the solvent or trace water.

Caption: General mechanism of acid-catalyzed Boc deprotection.

Stability and Storage Recommendations

This compound is generally stable under recommended storage conditions.[12] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Many suppliers recommend refrigeration (2-8°C) or storage at room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.[5][9]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate care, following established safety protocols.

-

Hazard Identification : According to GHS classifications from various suppliers, this chemical is considered hazardous. It is classified as causing skin irritation (H315) and serious eye irritation or damage (H319/H318).[13][14] Some sources indicate it can cause severe skin burns and eye damage (H314).[15][16]

-

Recommended Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[12]

-

Skin Protection : Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile rubber).[12]

-

Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.

-

-

First-Aid Measures :

-

If Inhaled : Move the person to fresh air.[17]

-

In Case of Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[14][17]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][17]

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[17]

-

-

Storage and Disposal : Store locked up in a designated area.[13][16] Disposal of the chemical and its container must be in accordance with all applicable local, regional, and national regulations.[12]

References

- PubChem. tert-Butyl methyl(2-(methylamino)ethyl)carbamate. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14403871

- ChemicalBook. This compound | 122734-32-1. URL: https://www.chemicalbook.com/ProductCasID122734-32-1.htm

- TCI AMERICA. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate 112257-19-9. URL: https://www.tcichemicals.com/US/en/p/D6253

- ChemScene. tert-Butyl N-[2-(methylamino)ethyl]carbamate | 122734-32-1. URL: https://www.chemscene.

- Guidechem. This compound 122734-32-1. URL: https://www.guidechem.com/product_show/122734-32-1.html

- ChemicalBook. tert-butyl methyl(2-(methylamino)ethyl)carbamate. URL: https://www.chemicalbook.com/ProductCasID112257-19-9.htm

- Pharmaffiliates. This compound | CAS No : 122734-32-1. URL: https://www.pharmaffiliates.

- Alachem Co., Ltd. This compound | 122734-32-1. URL: https://www.alachem.com/cas/122734-32-1.html

- Sigma-Aldrich. tert-Butyl (2-(methylamino)ethyl)carbamate | 122734-32-1. URL: https://www.sigmaaldrich.com/product/bld/3h1f1c9627

- Echemi. This compound 122734-32-1. URL: https://www.echemi.com/products/pd20180806112204124.html

- Sigma-Aldrich. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | 112257-19-9. URL: https://www.sigmaaldrich.com/product/ambeed/ambh2d6f5231

- MedChemExpress. tert-Butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate-SDS. URL: https://www.medchemexpress.com/sds/hy-w090605.html

- Patsnap. Synthesis method of this compound - Eureka. URL: https://eureka.patsnap.

- ECHEMI. This compound SDS, 122734-32-1 Safety Data Sheets. URL: https://www.echemi.com/sds/tert-butyl-2-(methylamino)

- Chem-Impex International. MSDS of this compound. URL: https://www.chemimpex.com/msds/62165

- Google Patents. CN104086460B - Synthesis method of this compound. URL: https://patents.google.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with this compound. URL: https://www.inno-pharmchem.com/news/mastering-organic-synthesis-with-tert-butyl-2-methylamino-ethylcarbamate-insights-from-a-leading-chinese-supplier-37985175.html

- Santa Cruz Biotechnology. SAFETY DATA SHEET.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of this compound in Modern Chemical Synthesis. URL: https://www.inno-pharmchem.com/news/the-versatility-of-tert-butyl-2-methylamino-ethylcarbamate-in-modern-chemical-synthesis-37985121.html

- Grijalva, C. G., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7058359/

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 122734-32-1 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. tert-butyl methyl(2-(methylamino)ethyl)carbamate CAS#: 112257-19-9 [m.chemicalbook.com]

- 10. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN104086460B - Synthesis method of this compound - Google Patents [patents.google.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. echemi.com [echemi.com]

- 15. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate | 112257-19-9 | TCI AMERICA [tcichemicals.com]

- 17. capotchem.cn [capotchem.cn]

"tert-Butyl 2-(methylamino)ethylcarbamate" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl 2-(methylamino)ethylcarbamate

Introduction: A Versatile Intermediate in Modern Synthesis

This compound (CAS No. 122734-32-1) is a bifunctional organic compound of significant interest in pharmaceutical and chemical research. Its structure incorporates a secondary amine and a primary amine protected by a tert-butoxycarbonyl (Boc) group, making it a valuable building block for the synthesis of complex molecules.[1] The differential reactivity of its two nitrogen atoms allows for selective functionalization, a crucial feature in multi-step synthetic pathways.[1][2]

A thorough understanding of a compound's solubility is paramount for any researcher. It dictates the choice of solvents for chemical reactions, influences the design of extraction and purification protocols, and is critical for formulation and drug delivery studies. This guide provides a detailed analysis of the physicochemical properties of this compound to predict and explain its solubility in common organic solvents, supported by reported data and a standardized experimental protocol for empirical determination.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][5] |

| Molecular Weight | 174.24 g/mol | [1][5][6] |

| Physical Appearance | White to very pale yellow solid or lump; also reported as a colorless oil. | [1][7] |

| Predicted Boiling Point | 260.1 ± 23.0 °C | [5] |

| Polar Surface Area (TPSA) | 50.36 Ų | [6] |

| LogP (XLogP3) | ~0.5 - 0.73 | [5][6] |

| Hydrogen Bond Donors | 2 (from N-H groups) | [6] |

| Hydrogen Bond Acceptors | 3 (from O and N atoms) | [6] |

Analysis and Theoretical Solubility:

-

Polarity: The molecule possesses both polar and nonpolar characteristics. The carbamate group (-O-(C=O)-N-) and the two amine functionalities are polar, capable of hydrogen bonding.[6] The Polar Surface Area (TPSA) of 50.36 Ų is moderate, suggesting that the molecule is not extremely polar. Conversely, the tert-butyl group and the ethyl backbone contribute significant nonpolar, lipophilic character. The LogP value, being slightly positive but less than 1.0, indicates a compound that is relatively balanced in its polarity, with a slight preference for hydrophilic/polar environments over highly nonpolar ones.

-

Hydrogen Bonding: With two hydrogen bond donors and three acceptors, the molecule can interact favorably with protic solvents (like alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (like THF, ethyl acetate, or acetone).

-

Structural Prediction: Based on this analysis, this compound is predicted to exhibit the following solubility behavior:

-

High Solubility in moderately polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) and polar protic solvents (e.g., Methanol, Ethanol). These solvents can effectively solvate both the polar functional groups and the nonpolar hydrocarbon portions of the molecule.

-

Moderate to Low Solubility in nonpolar solvents (e.g., Hexane, Toluene). While the hydrocarbon parts of the molecule are compatible, these solvents cannot effectively solvate the polar carbamate and amine groups.

-

Low Solubility in water. Despite its hydrogen bonding capability, the nonpolar tert-butyl group significantly reduces aqueous solubility. This is corroborated by synthetic procedures which use aqueous washes to remove inorganic impurities, implying the organic compound remains in the organic phase.[7][8][9]

-

Caption: "Like Dissolves Like" principle applied to the target molecule.

Reported and Inferred Solubility Data

Table 2: Inferred Solubility from Synthetic Procedures

| Solvent | Use in Protocol | Implied Solubility | Source(s) |

| Tetrahydrofuran (THF) | Reaction solvent for synthesis. | Soluble | [8][9] |

| Ethyl Acetate | Extraction solvent. | Soluble | [8][9] |

| Dichloromethane (DCM) | Extraction solvent. | Soluble | [7] |

| Methanol | Reaction solvent for deprotection step. | Soluble | [7] |

| Toluene / Benzene | Reaction solvent for a precursor step. | Likely Soluble | [8] |

| Water / Saturated Brine | Washing agent during workup. | Insoluble / Poorly Soluble | [7][8][9] |

These empirical observations align perfectly with the theoretical predictions. The compound is consistently handled in moderately polar organic solvents, confirming its high solubility in this class, while its poor aqueous solubility is used to advantage during purification.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is necessary. The following protocol describes a standard method for determining the solubility of a solid compound in a given solvent. This self-validating system ensures reproducible and accurate results.[10][11]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid or oil)

-

Selected organic solvent (e.g., Ethyl Acetate, Hexane, Methanol)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stir plate and stir bars or a shaker/vortex mixer

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or NMR)

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation: Add a known volume of the chosen solvent (e.g., 2.0 mL) to a vial.

-

Addition of Solute: Add an excess amount of this compound to the solvent. An excess is confirmed by the presence of undissolved material at the bottom of the vial.

-

Equilibration: Cap the vial securely and place it in a temperature-controlled shaker or on a stir plate. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. The choice of time is critical; insufficient time will lead to an underestimation of solubility.[10]

-

Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow the excess solid to settle. This step minimizes clogging of the filter in the next step.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a solvent-compatible syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to ensure that no solid particulates are carried over, which would falsely inflate the measured concentration.

-

Dilution and Quantification: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method. Analyze this diluted sample using a pre-established calibration curve to determine its concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[12][13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[14] All handling should be performed in a well-ventilated area or a chemical fume hood.[12]

Conclusion

This compound is a molecule of balanced polarity. Its structural features—a polar carbamate head with hydrogen bonding capabilities and a nonpolar tert-butyl tail—render it highly soluble in a range of moderately polar organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility is poor in highly nonpolar solvents like hexane and in highly polar protic solvents like water. This solubility profile, predicted by its physicochemical properties and confirmed by its use in synthetic organic chemistry, provides a robust framework for its effective use in research and development. For precise quantitative needs, the standardized experimental protocol provided herein offers a reliable method for empirical determination.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- SUZHOU HIGHFINE BIOTECH. (2015). Synthesis method of this compound. Eureka | Patsnap.

- National Center for Biotechnology Information. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. PubChem.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- CN104086460B - Synthesis method of this compound. (n.d.). Google Patents.

- Synthesis of t-butyl (2-aminoethyl)carbamate. (n.d.). PrepChem.com.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- National Center for Biotechnology Information. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate. PubChem.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- ResearchGate. (2014, June 16). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?.

- ResearchGate. (2025, August 6). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.

- Carbamic acid - Solubility of Things. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier.

- Carbamate - Solubility of Things. (n.d.).

- Garcés-García, M., et al. (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. PMC - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 122734-32-1 [chemicalbook.com]

- 8. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104086460B - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. echemi.com [echemi.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

"tert-Butyl 2-(methylamino)ethylcarbamate" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 2-(methylamino)ethylcarbamate

Abstract

This technical guide provides a comprehensive overview of the stability, optimal storage conditions, and handling protocols for this compound (CAS No. 122734-32-1). As a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and antibody-drug conjugates, maintaining its chemical integrity is paramount.[1] This document synthesizes information from safety data sheets, chemical supplier recommendations, and fundamental principles of organic chemistry to provide researchers, scientists, and drug development professionals with a definitive resource for ensuring the long-term viability of this reagent. We will delve into its physicochemical properties, degradation pathways, and provide validated protocols for storage and handling.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a secondary amine and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a versatile building block, allowing for selective chemical modifications.[1]

Chemical Structure

Physicochemical Data

The fundamental properties of the compound are critical for its proper handling and application. The data below has been consolidated from various chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 122734-32-1 | [2][3][4] |

| Molecular Formula | C₈H₁₈N₂O₂ | [2][3][5] |

| Molecular Weight | 174.24 g/mol | [2][3][5] |

| Appearance | Colorless oil or white to pale yellow powder/lump | [1][4] |

| Purity | Typically ≥95% - 97% | [5] |

Core Stability Profile

The stability of this compound is largely dictated by its Boc protecting group. While the compound is generally stable under recommended storage conditions, it is susceptible to specific environmental and chemical factors.[6]

-

General Stability : The product is chemically stable under standard ambient and recommended storage conditions.[6]

-

Role of the Boc Group : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. Its primary feature is its stability under basic and nucleophilic conditions, while being highly susceptible to cleavage under acidic conditions.[7] This dual nature is the foundation of its utility and its primary vulnerability.

Factors Influencing Stability

-

pH and Acidity : This is the most critical factor. The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid) and can also be sensitive to milder acidic conditions, especially over prolonged periods. This deprotection is an irreversible process that yields the free diamine, carbon dioxide, and isobutylene.

-

Temperature : While some suppliers indicate room temperature storage is acceptable, extremes of temperature should be avoided.[6] The most conservative and widely recommended approach is refrigeration to minimize the rate of any potential degradation.[2][6]

-

Light : Protection from light is recommended by multiple suppliers to prevent potential photochemical degradation.[5]

-

Air and Moisture : To prevent hydrolysis and oxidation, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[8]

Degradation Pathways and Incompatibilities

Understanding potential degradation mechanisms is key to preventing loss of material integrity.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The principal degradation route is the acid-catalyzed hydrolysis of the carbamate linkage. This reaction is intentional in synthesis but constitutes degradation during storage.

Incompatible Materials

To ensure stability, direct contact with the following substances must be avoided:

-

Strong Acids : Will rapidly cleave the Boc group.[9]

-

Strong Oxidizing Agents : Can potentially oxidize the amine functionalities.[6][9]

Hazardous decomposition products formed during combustion include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

Recommended Storage and Handling Protocols

A synthesis of supplier data sheets provides a clear, validated protocol for optimal storage and handling.

Optimal Storage Conditions

A consensus of supplier recommendations points to the following best practices:

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Refrigerate at 2-8°C | Slows potential degradation pathways | [2][6] |

| Atmosphere | Store under an inert gas (Argon/Nitrogen) | Prevents moisture and air contact | [8] |

| Light | Keep in a dark place; use amber vials | Prevents photochemical degradation | [5] |

| Container | Tightly closed, dry container | Prevents contamination and moisture ingress | [6] |

Laboratory Handling Protocol

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Handle the compound in a well-ventilated area or a chemical fume hood.[10]

-

When dispensing, use an inert gas blanket (e.g., Argon) to backfill the container before resealing.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[6][11]

-

Avoid creating dust if handling the solid form.[10]

-

After handling, wash hands thoroughly.[11]

-

Store the resealed container promptly under the recommended conditions.

Experimental Workflow for Stability Assessment

For critical applications in drug development, verifying the stability of a specific lot may be necessary. A forced degradation study is the standard approach.

Protocol for Forced Degradation Study

-

Preparation : Prepare several accurately weighed samples of this compound. Dissolve in an appropriate solvent (e.g., acetonitrile).

-

Stress Conditions : Expose individual samples to various stress conditions:

-

Acidic : Add dilute HCl.

-

Basic : Add dilute NaOH.

-

Oxidative : Add dilute H₂O₂.

-

Thermal : Heat the sample in solution.

-

Photolytic : Expose the sample to UV light.

-

-

Time Points : Take aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching : Neutralize the acid/base stressed samples to halt the degradation reaction.

-

Analysis : Analyze all samples, including an unstressed control, using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Evaluation : Quantify the remaining parent compound and identify major degradants to understand the stability profile.

Safety and Hazard Information

This compound is classified as a hazardous chemical. Users must consult the full Safety Data Sheet (SDS) before use.

-

Primary Hazards : Causes skin irritation and can cause serious eye damage or irritation.[10][11] Some suppliers provide a more severe classification of causing severe skin burns and eye damage.[12] May also cause respiratory irritation.[10]

-

Precautionary Measures : Always handle with appropriate PPE. Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[10] In case of contact, flush the affected area with plenty of water and seek medical attention.[3][11]

Conclusion

The chemical integrity of this compound is best maintained through strict adherence to proper storage and handling protocols. The primary vulnerability of the molecule is the acid-lability of its Boc-protecting group. Therefore, storage in a refrigerated (2-8°C), dark, dry, and inert environment is essential for maximizing its shelf-life and ensuring its performance in sensitive synthetic applications. By understanding its stability profile and implementing the protocols outlined in this guide, researchers can confidently utilize this versatile reagent.

References

- Toronto Research Chemicals (via PASL). Tert-Butyl 2-(methylamino)

- PubChem. tert-Butyl methyl(2-(methylamino)ethyl)

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 2-(methylamino)

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | 122734-32-1 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. 112257-19-9|tert-Butyl methyl(2-(methylamino)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. echemi.com [echemi.com]

- 12. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 2-(methylamino)ethylcarbamate: Functional Groups and Reactivity

Introduction: A Versatile Building Block in Modern Synthesis

tert-Butyl 2-(methylamino)ethylcarbamate, a molecule of significant interest in contemporary organic synthesis, serves as a cornerstone intermediate in the construction of complex molecular architectures.[1] Its utility is particularly pronounced in the realms of pharmaceutical research and drug development, where precise control over reactive functionalities is paramount.[2][3] This guide provides an in-depth exploration of the key functional groups of this compound, delves into their characteristic reactivity, and offers practical insights into its application, particularly for researchers, scientists, and professionals in drug development. The compound's structure, featuring a strategically placed tert-butoxycarbonyl (Boc) protecting group and a secondary amine, allows for selective chemical transformations, making it an invaluable tool for multi-step synthetic pathways.[1][4]

Core Functional Groups: A Duality of Reactivity

The unique reactivity profile of this compound stems from the interplay of its two primary functional groups: the acid-labile tert-butoxycarbonyl (Boc) protected amine and the nucleophilic secondary amine.

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Guardian

The Boc group is one of the most widely employed amine protecting groups in organic synthesis, prized for its stability under a broad range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[5] Its primary role is to temporarily mask the reactivity of an amine, allowing for selective reactions at other sites within the molecule.

The removal of the Boc group is typically achieved under acidic conditions, most commonly with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol.[6][7] The acid-catalyzed deprotection proceeds through a well-defined mechanism:

-